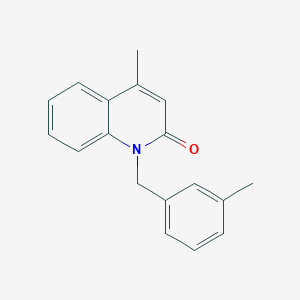![molecular formula C20H20N2O4 B501161 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-65-3](/img/structure/B501161.png)
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, tert-butylphenyl, hydroxymethyl, and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonitrile group would yield an amine derivative.
Applications De Recherche Scientifique
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide
- Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Uniqueness
What sets 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile apart is its unique pyrano[3,2-b]pyran core, which imparts distinct chemical and biological properties. This structural feature may confer advantages in terms of stability, reactivity, and interaction with biological targets.
Propriétés
IUPAC Name |
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-20(2,3)12-6-4-11(5-7-12)16-14(9-21)19(22)26-17-15(24)8-13(10-23)25-18(16)17/h4-8,16,23H,10,22H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODMRRCTOQKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2(1H)-quinoxalinone](/img/structure/B501084.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isopropylcarbamate](/img/structure/B501087.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl phenylcarbamate](/img/structure/B501088.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-fluorophenylcarbamate](/img/structure/B501089.png)





![1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B501099.png)
![2,3-Bis[(5-chloro-3-pyridinyl)oxy]quinoxaline](/img/structure/B501101.png)
